methyl 2-(1H-indol-5-yl)acetate
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Overview
Description
Methyl 2-(1H-indol-5-yl)acetate is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities this compound is characterized by the presence of an indole ring substituted with a methyl ester group at the 2-position and an acetate group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-5-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides 2-(2-nitrophenyl)acrylate, which can then be further processed to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may be optimized to improve yield and reduce production costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-substituted indoles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, but typical conditions include refluxing in organic solvents such as toluene or methanol .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield indole-2-carboxylic acids, while reduction reactions can produce amino-substituted indoles .
Scientific Research Applications
Methyl 2-(1H-indol-5-yl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, leading to diverse biological effects. For example, some indole derivatives can activate the aryl hydrocarbon receptor (AHR), which plays a role in the regulation of gene expression and immune responses . The specific molecular targets and pathways involved in the action of this compound may vary depending on its structure and functional groups.
Comparison with Similar Compounds
Methyl 2-(1H-indol-5-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(1H-indol-3-yl)acetate: This compound has a similar structure but differs in the position of the acetate group on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone that plays a role in plant growth and development.
Indole-2-carboxylic acid: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(1H-indol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10/h2-6,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPPJBSFGQAVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33140-84-0 |
Source
|
Record name | methyl 2-(1H-indol-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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